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Compound Name:
chlorophenyl)amine

Cat. No. B1315261

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimycobacterial potency of a series of
synthesized N-(substituted phenyl)- and N-diphenylmethyl-piperazine-based conjugates. The
data presented here is derived from a systematic study aimed at elucidating the structure-
activity relationships (SARs) of these compounds against various mycobacterial strains. While
not a direct analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine derivatives, this
comparison of structurally related N-arylpiperazine compounds offers valuable insights into the
chemical features influencing antimycobacterial efficacy.

Data Summary of Antimycobacterial Activity

The antimycobacterial activity of the synthesized compounds was evaluated by determining
their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Ra (Mtb
H37Ra), Mycobacterium kansasii (MK), Mycobacterium smegmatis (MS), and Mycobacterium
marinum (MM). The results, presented in uM, are summarized in the table below. Lower MIC
values indicate higher potency.
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Mtb
Compoun MK MIC MS MIC MM MIC
B R R1 H37Ra (M) (M) (M)
MIC (pM) g 2 -
6a 3-CF3 4-F 16.65 16.65 >16.65 >16.65
6b 3-CF3 4-Cl 8.09 8.09 >16.18 >16.18
6c 3-CF3 4-Br 7.60 15.20 >15.20 >15.20
6d 3-CF3 4-CH3 15.61 >15.61 >15.61 >15.61
6e 3-CF3 3,4-diCl <3.80 15.13 >15.13 >15.13
6f 3-CF3 4-OCH3 >15.61 >15.61 >15.61 >15.61
diphenylme
69 3-CF3 < 3.80 32.35 >32.35 8.09
thyl
INH - - 58.33 29.16 116.60 14.58

Data sourced from a study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based
conjugates as antimycobacterial agents.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

The in vitro antimycobacterial activity of the synthesized compounds was determined using a
microdilution method in 96-well plates.

o Preparation of Mycobacterial Cultures: The mycobacterial strains (M. tuberculosis H37Ra
ATCC 25177, M. kansasii DSM 44162, M. smegmatis ATCC 700084, and M. marinum CAMP
5644) were cultured in Middlebrook 7H9 broth supplemented with OADC enrichment (Becton
Dickinson).

o Preparation of Test Compounds: Stock solutions of the test compounds were prepared in
dimethyl sulfoxide (DMSOQO). Serial twofold dilutions were then made in supplemented
Middlebrook 7H9 broth to achieve the final test concentrations.
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 Inoculation: Each well of the 96-well plate, containing the diluted test compounds, was
inoculated with a standardized mycobacterial suspension to a final concentration of
approximately 5 x 10"5 CFU/mL.

 Incubation: The plates were sealed and incubated at 37°C (or 30°C for M. marinum) for a
period of 7 days for rapidly growing strains (M. smegmatis, M. marinum) and 14-21 days for
slowly growing strains (M. tuberculosis H37Ra, M. kansasii).

o Determination of MIC: The MIC was defined as the lowest concentration of the compound
that resulted in a complete inhibition of visible mycobacterial growth. Isoniazid (INH) was
used as a reference drug.

Visualizations
General Synthetic Pathway for N-Arylpiperazine
Derivatives

The following diagram illustrates the general synthetic route for the preparation of the N-
(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates.
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Caption: General synthetic scheme for N-Arylpiperazine conjugates.

Logical Flow of Antimycobacterial Activity Screening

The workflow for evaluating the antimycobacterial potency of the synthesized compounds is
depicted below.
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Caption: Experimental workflow for MIC determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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